

# Torin 2: A Technical Guide to a Dual mTORC1/mTORC2 Inhibitor

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## Compound of Interest

Compound Name: *Torin 2*

Cat. No.: *B611424*

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## Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.<sup>[1][2]</sup> mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).<sup>[3][4]</sup> Dysregulation of the mTOR signaling pathway is a frequent occurrence in various human diseases, including cancer, making it a critical target for therapeutic intervention.<sup>[1][2]</sup> **Torin 2** is a second-generation, potent, and selective ATP-competitive inhibitor of mTOR, effectively targeting both mTORC1 and mTORC2 with high affinity.<sup>[1][5][6]</sup> This technical guide provides an in-depth overview of **Torin 2**, its mechanism of action, and experimental protocols for its characterization.

## Chemical Properties

**Torin 2**, with the chemical name 9-(6-Amino-3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-benzo[h]-1,6-naphthyridin-2(1H)-one, is an orally bioavailable compound developed to improve upon the pharmacological properties of its predecessor, Torin 1.<sup>[5][7][8]</sup>

Property	Value
Molecular Formula	C <sub>24</sub> H <sub>15</sub> F <sub>3</sub> N <sub>4</sub> O[6][7]
Molecular Weight	432.4 g/mol [7][8]
CAS Number	1223001-51-1[6][7]
Solubility	Soluble in DMSO[6][7]

## Mechanism of Action

**Torin 2** functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the mTOR kinase domain.[1][5][9] This mode of action allows it to inhibit the kinase activity of both mTORC1 and mTORC2, a significant advantage over allosteric inhibitors like rapamycin, which primarily target mTORC1.[10][11] By inhibiting both complexes, **Torin 2** provides a more comprehensive blockade of the mTOR signaling pathway.

The dual inhibition of mTORC1 and mTORC2 by **Torin 2** leads to the suppression of downstream signaling pathways that control critical cellular processes. Inhibition of mTORC1 results in the dephosphorylation of its key substrates, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell growth.[10][12][13] Inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473 (S473), a crucial step for full Akt activation, thereby impacting cell survival and proliferation.[10][12][14]

## Quantitative Data: Inhibitory Activity

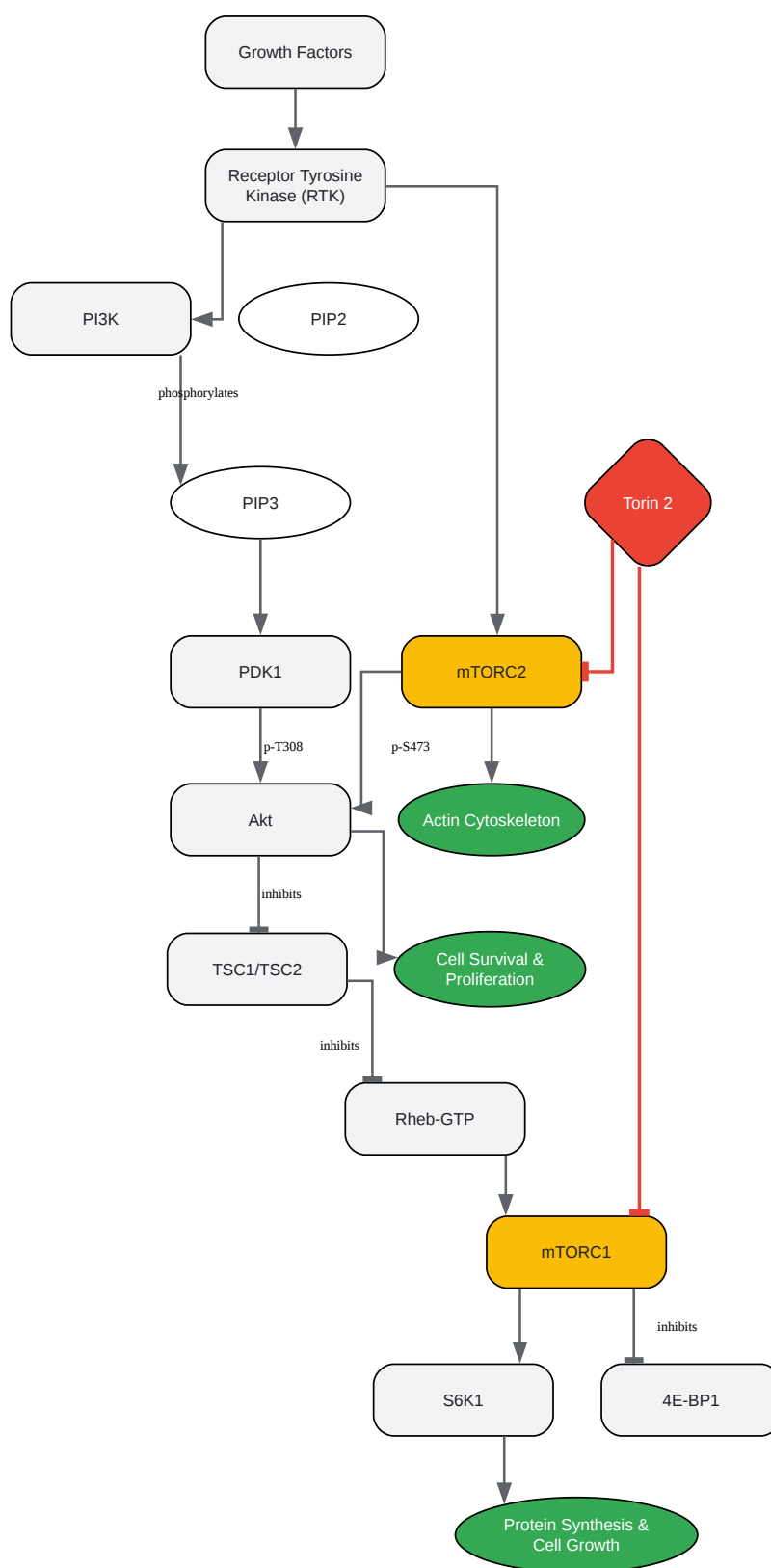
**Torin 2** exhibits potent inhibitory activity against mTOR and other members of the phosphoinositide 3-kinase-related kinase (PIKK) family.

Target	Assay Type	IC50 / EC50	Reference
mTORC1	In vitro kinase assay	IC50: 2.1 nM	<a href="#">[6]</a> <a href="#">[7]</a>
mTOR (cellular)	Western Blot (p-S6K T389)	EC50: 0.25 nM	<a href="#">[6]</a> <a href="#">[15]</a>
mTOR (cellular)	Western Blot (p-S6K T389)	EC50: 250 pM	<a href="#">[1]</a> <a href="#">[9]</a>
PI3K (cellular)	Western Blot (p-Akt T308 in Akt S473D mutant cells)	EC50: 200 nM	<a href="#">[6]</a> <a href="#">[9]</a>
ATM (cellular)	Western Blot (p-Chk2)	EC50: 28 nM	<a href="#">[1]</a> <a href="#">[9]</a>
ATR (cellular)	Western Blot (p-Chk1 S317)	EC50: 35 nM	<a href="#">[1]</a> <a href="#">[9]</a>
DNA-PK (cellular)	Western Blot (p-DNA-PK S2056)	EC50: 118 nM	<a href="#">[1]</a> <a href="#">[9]</a>
DNA-PK	In vitro kinase assay	IC50: 0.5 nM	<a href="#">[15]</a>

## Signaling Pathways and Experimental Workflows

### mTOR Signaling Pathway with Torin 2 Inhibition

The following diagram illustrates the mTOR signaling pathway and highlights the points of inhibition by **Torin 2**.

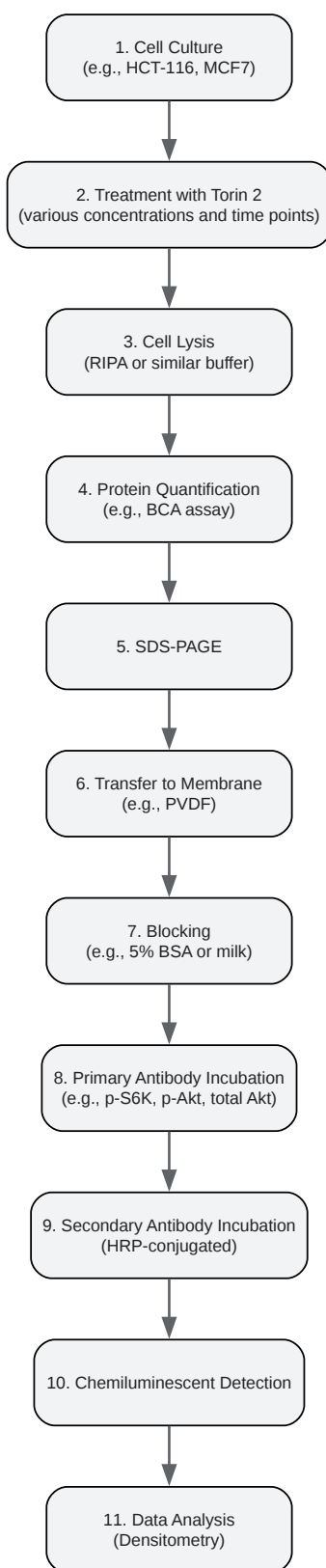


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Caption: mTOR signaling pathway illustrating dual inhibition of mTORC1 and mTORC2 by **Torin 2**.

## Experimental Workflow: Western Blot for mTOR Pathway Inhibition

This diagram outlines the typical workflow for assessing the effect of **Torin 2** on the mTOR signaling pathway using Western blotting.



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Caption: A typical experimental workflow for Western blot analysis of mTOR pathway inhibition.

## Experimental Protocols

### Western Blot Analysis of mTOR Pathway Inhibition

This protocol is designed to assess the phosphorylation status of key mTORC1 and mTORC2 downstream targets.

#### 1. Cell Culture and Treatment:

- Seed cells (e.g., HCT-116, MCF7) in 6-well plates and grow to 70-80% confluency.[\[9\]](#)
- Serum-starve cells overnight if necessary to reduce basal pathway activation.
- Treat cells with various concentrations of **Torin 2** (e.g., 0.1 nM to 1  $\mu$ M) or vehicle (DMSO) for the desired time (e.g., 1, 2, 4, 24 hours).[\[6\]](#)[\[10\]](#)

#### 2. Cell Lysis:

- Wash cells twice with ice-cold PBS.
- Lyse cells on ice with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Scrape cells and collect the lysate.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.

#### 3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

#### 4. SDS-PAGE and Western Blotting:

- Denature 20-30  $\mu$ g of protein per sample by boiling in Laemmli sample buffer.

- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
  - Phospho-S6K (Thr389)
  - Total S6K
  - Phospho-4E-BP1 (Thr37/46)
  - Total 4E-BP1
  - Phospho-Akt (Ser473)
  - Phospho-Akt (Thr308)
  - Total Akt
  - $\beta$ -actin or GAPDH (as a loading control)
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and image the blot.

## Cell Viability (MTT) Assay



This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with **Torin 2**.

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[\[4\]](#)

2. Treatment:

- Treat cells with a serial dilution of **Torin 2** (e.g., 0.1 nM to 10  $\mu$ M) or vehicle control for 24, 48, or 72 hours.[\[4\]](#)[\[10\]](#)

3. MTT Incubation:

- Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

- Remove the MTT solution and add 100-150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate gently for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate cell viability as a percentage of the vehicle-treated control.
- Plot the dose-response curve and determine the IC<sub>50</sub> value using appropriate software (e.g., GraphPad Prism).

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).

#### 1. Cell Treatment:

- Seed cells in a 6-well plate and treat with various concentrations of **Torin 2** or vehicle for 24-48 hours.

#### 2. Cell Harvesting and Staining:

- Harvest both adherent and floating cells and wash them with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
- Incubate the cells in the dark for 15 minutes at room temperature.

#### 3. Flow Cytometry Analysis:

- Analyze the stained cells by flow cytometry within 1 hour of staining.
- Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

## Conclusion

**Torin 2** is a powerful research tool for investigating the mTOR signaling pathway. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 provides a more complete shutdown of mTOR-driven processes compared to earlier generation inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize **Torin 2** in their studies of cancer and other diseases characterized by dysregulated mTOR signaling.

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## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM, and ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual Targeting of mTOR Activity with Torin2 Potentiates Anticancer Effects of Cisplatin in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Torin 2 | Cell Signaling Technology [cellsignal.com]
- 7. rndsystems.com [rndsystems.com]
- 8. 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo(h)(1,6)naphthyridin-2(1H)-one | C<sub>24</sub>H<sub>15</sub>F<sub>3</sub>N<sub>4</sub>O | CID 51358113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells [medsci.org]
- 13. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
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